2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NOS It features a methoxy group and a thiophene ring, which are significant in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the methoxy and amine groups. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with methoxyethylamine under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is utilized in several research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The thiophene ring contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
- 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine hydrochloride
- This compound sulfate
Uniqueness: this compound stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and pharmaceuticals.
Properties
IUPAC Name |
2-methoxy-2-(3-methylthiophen-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-3-4-11-8(6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPBJFILDKXDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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